molecular formula C20H24N2O5 B302982 3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

Cat. No. B302982
M. Wt: 372.4 g/mol
InChI Key: LLMHYLXORGNOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPI-613 and is a lipoate analog that has been shown to have anti-cancer properties.

Mechanism of Action

CPI-613 targets the mitochondrial tricarboxylic acid cycle, which is essential for energy metabolism in cancer cells. By inhibiting this pathway, CPI-613 disrupts the energy metabolism of cancer cells, leading to apoptosis and cell death. CPI-613 also inhibits the production of reactive oxygen species, which can contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes in the mitochondrial tricarboxylic acid cycle, leading to a decrease in energy metabolism in cancer cells. CPI-613 has also been shown to inhibit the production of reactive oxygen species, which can contribute to cancer cell growth and survival. Additionally, CPI-613 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of CPI-613 is that it has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties and enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one limitation of CPI-613 is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are many future directions for research on CPI-613. One potential direction is to further investigate its anti-cancer properties and potential therapeutic applications in cancer treatment. Additionally, further research could be done to optimize the synthesis and purification of CPI-613, making it more widely available for research purposes. Finally, research could be done to investigate the potential applications of CPI-613 in other areas, such as neurodegenerative diseases or metabolic disorders.

Synthesis Methods

The synthesis of CPI-613 involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylformamide and sodium azide to form the azide compound. The azide compound is then reduced with sodium borohydride to form the amine intermediate, which is then reacted with the appropriate acid to form the final product.

Scientific Research Applications

CPI-613 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties by targeting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. CPI-613 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, CPI-613 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

Product Name

3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

3-[5-(3-cyclohexylpropanoylamino)-1,3-dioxoisoindol-2-yl]propanoic acid

InChI

InChI=1S/C20H24N2O5/c23-17(9-6-13-4-2-1-3-5-13)21-14-7-8-15-16(12-14)20(27)22(19(15)26)11-10-18(24)25/h7-8,12-13H,1-6,9-11H2,(H,21,23)(H,24,25)

InChI Key

LLMHYLXORGNOEE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.